
L-Naspa
Descripción general
Descripción
L-Naspa is a useful research compound. Its molecular formula is C19H38NO7P and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de la Agregación Plaquetaria
L-NASPA actúa como un antagonista de la agregación plaquetaria inducida por ácido lisofosfatídico (LPA). Al bloquear los receptores de LPA, previene la activación y agregación plaquetaria, lo cual es crucial para la hemostasis y la trombosis .
Modulación de la Conductancia del Cloruro
En oocitos de Xenopus, this compound inhibe la conductancia del cloruro inducida por LPA. Esta modulación de los canales de cloruro puede tener implicaciones en la señalización celular y el transporte de iones .
Investigación del Cáncer de Mama
Curiosamente, this compound exhibe un comportamiento dual en las células de carcinoma de mama humano MDA-MB231. Actúa como un potente agonista de LPA, lo que sugiere un papel en las vías de señalización celular del cáncer de mama. Se requiere una investigación adicional para comprender su impacto en la progresión tumoral y la metástasis .
Señalización del Calcio
This compound evoca fuertes señales de calcio en líneas celulares de mamíferos (por ejemplo, MDA MB231 y HEK 293). Estas respuestas de calcio son comparables a las inducidas por el propio LPA. Investigar los efectos posteriores de la entrada de calcio mediada por this compound podría revelar nuevos procesos celulares .
Implicaciones Neurológicas
Dado su impacto en los canales de cloruro y la señalización del calcio, this compound podría influir en la excitabilidad neuronal y la transmisión sináptica. Explorar sus efectos en modelos neuronales podría descubrir posibles vías terapéuticas para los trastornos neurológicos .
Inflamación y Respuestas Inmunitarias
Los receptores de LPA desempeñan funciones en la activación de las células inmunitarias y la inflamación. Las propiedades duales agonista/antagonista de this compound podrían ser relevantes para modular las respuestas inmunitarias. Investigue su impacto en la función de las células inmunitarias y la producción de citoquinas .
Investigación Cardiovascular
Considerando su inhibición de la agregación plaquetaria y los efectos de la señalización del calcio, this compound podría impactar la salud cardiovascular. Explore sus efectos en las células musculares lisas vasculares, las células endoteliales y el tejido cardíaco .
Desarrollo de Fármacos
Las propiedades únicas de this compound lo convierten en un candidato intrigante para el desarrollo de fármacos. Investigue su potencial como compuesto principal para terapias dirigidas al receptor de LPA, especialmente en contextos de cáncer, cardiovascular y neurológico
Mecanismo De Acción
Target of Action
L-NASPA, also known as N-palmitoyl-L-serine phosphoric acid, primarily targets mammalian lysophosphatidic acid (LPA) receptors . These receptors play a crucial role in various biological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and cytoskeletal reorganization .
Mode of Action
This compound acts as a competitive agonist of the LPA receptors . It binds to these receptors, mimicking the action of LPA itself . In mammalian cell lines, such as MDA MB231 and HEK 293, this compound evokes strong calcium signals, comparable to LPA . It also inhibits the activation of adenylyl cyclase .
Biochemical Pathways
The binding of this compound to LPA receptors triggers a cascade of biochemical reactions. It mobilizes calcium and inhibits the activation of adenylyl cyclase . This leads to a decrease in cyclic AMP levels, which in turn affects various downstream signaling pathways .
Pharmacokinetics
It is known that this compound is soluble in dmso and ethanol at 10 mg/ml , which could influence its absorption and distribution in the body
Result of Action
The action of this compound results in a variety of cellular effects. For instance, in human osteosarcoma MG63 cells, this compound induces a rapid and transient rise in intracellular calcium levels . In human breast carcinoma cells, it acts as a potent LPA agonist .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
L-Naspa plays a significant role in biochemical reactions. It acts as an antagonist of LPA-induced platelet aggregation and chloride conductance in Xenopus oocytes . In human breast carcinoma MDA-MB231 cells, this compound is a potent LPA agonist . It interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In human osteosarcoma MG63 cells, this compound at 0.1-10 mM induced a rapid and transient plateau [Ca2+]i rise in a concentration-dependent manner (EC50 = 0.5 mM) . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, in mammalian cell lines, such as MDA MB231 and HEK 293, this compound evoked strong calcium signals, comparable to LPA itself (EC50 = 5.3 nM and 5.6 nM, respectively) .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and could also affect metabolic flux or metabolite levels
Propiedades
IUPAC Name |
(2S)-2-(hexadecanoylamino)-3-phosphonooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17(19(22)23)16-27-28(24,25)26/h17H,2-16H2,1H3,(H,20,21)(H,22,23)(H2,24,25,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMUPNYJCMYKJH-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425009 | |
| Record name | L-NASPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155915-46-1 | |
| Record name | L-NASPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does N-palmitoyl-L-serine phosphoric acid (L-NASPA) influence intracellular calcium levels in human osteoblasts?
A1: this compound induces a rapid and transient increase in cytosolic Ca2+ concentration ([Ca2+]i) in human osteosarcoma MG63 cells []. This effect is concentration-dependent, with an EC50 value of 0.5 μM []. The mechanism involves both the influx of extracellular Ca2+ and the release of Ca2+ from intracellular stores, primarily the endoplasmic reticulum [].
Q2: Is the this compound-induced [Ca2+]i rise solely dependent on extracellular calcium?
A2: No, while removing extracellular Ca2+ partially reduces the this compound-induced [Ca2+]i rise, it doesn't eliminate it completely []. This suggests that this compound triggers both the influx of extracellular Ca2+ and the release of Ca2+ from internal stores within the cell.
Q3: Does this compound impact cell proliferation at the concentrations tested?
A3: this compound exhibits concentration-dependent effects on cell proliferation. While overnight incubation with 1 μM this compound does not affect cell proliferation, higher concentrations (10-20 μM) lead to a reduction in cell proliferation by 4% and 15%, respectively []. This suggests a potential cytotoxic effect of this compound at higher concentrations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate](/img/structure/B134888.png)

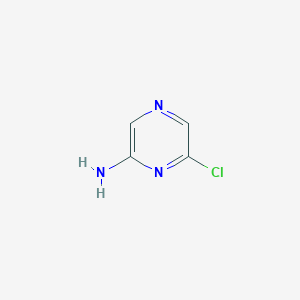

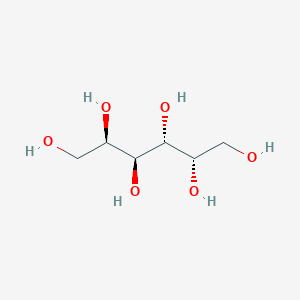
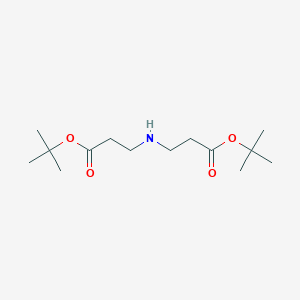
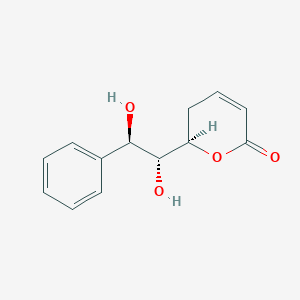


![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

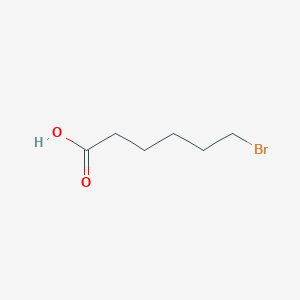
![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)

